Varenicline carbamoyl beta-D-glucuronide-d4
Description
Varenicline carbamoyl β-D-glucuronide-d4 (C₂₀H₁₆D₄N₃O₈; molecular weight 435.42 g/mol) is a deuterated isotopologue of varenicline carbamoyl β-D-glucuronide, a major metabolite of varenicline, a partial nicotinic acetylcholine receptor agonist used for smoking cessation. This compound is synthesized via enzymatic conjugation of varenicline with glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs), followed by deuterium labeling at four positions . The deuterium substitution enhances its utility as an internal standard in mass spectrometry, improving analytical precision by minimizing isotopic interference . It is primarily used in pharmacokinetic studies to quantify varenicline metabolism and excretion pathways .
Propriétés
Formule moléculaire |
C20H21N3O8 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1/i6D2,7D2 |
Clé InChI |
FXQDTLDLQVLSRG-ODCRKSEXSA-N |
SMILES isomérique |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)([2H])[2H])[2H] |
SMILES canonique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of varenicline carbamoyl beta-D-glucuronide-d4 involves the glucuronidation of varenicline. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the glucuronide conjugate .
Industrial Production Methods
Industrial production of varenicline carbamoyl beta-D-glucuronide-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Varenicline carbamoyl beta-D-glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Applications De Recherche Scientifique
Varenicline carbamoyl beta-D-glucuronide-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of varenicline.
Industry: Applied in quality control processes during the production of varenicline and its derivatives.
Mécanisme D'action
The mechanism of action of varenicline carbamoyl beta-D-glucuronide-d4 is related to its parent compound, varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. This interaction helps reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .
Comparaison Avec Des Composés Similaires
Table 1: Key Features of Glucuronide Metabolites
Key Observations:
- Deuterated vs. Non-deuterated Analogs: The deuterated forms (e.g., varenicline-d4, tizoxanide-d4) exhibit enhanced stability in metabolic studies due to reduced hydrogen/deuterium exchange, making them ideal for quantitative assays .
- Structural Diversity: While all compounds share the β-D-glucuronide moiety, their parent structures (e.g., carbamoyl, nitrothiazole, phenolic acid) dictate solubility, receptor interactions, and metabolic pathways. For example, varenicline’s carbamoyl group facilitates binding to nicotinic receptors, whereas chloramphenicol’s dichloroacetamide confers antibiotic activity .
Non-Pharmaceutical Glucuronides
Table 2: Model Glucuronides in Enzymatic Studies
Key Observations:
- Synthetic vs. Endogenous: 4-Nitrophenyl-β-D-glucuronide is a synthetic tool for UGT activity measurement, lacking therapeutic relevance but offering high detectability . In contrast, acetaminophen glucuronide is a clinically significant metabolite linked to drug-induced liver injury .
- Deuterium Labeling: Acetaminophen D-glucuronide and varenicline-d4 glucuronide both leverage deuterium for isotopic tracing but differ in parent drug mechanisms (analgesic vs. nicotinic agonist) .
Pharmacokinetic and Metabolic Comparisons
- Enzymatic Pathways: Varenicline glucuronidation is mediated by UGT1A1 and UGT2B7, similar to acetaminophen but distinct from chloramphenicol (UGT1A6) .
- Excretion Efficiency: The glucuronide moiety increases water solubility, facilitating renal excretion. Varenicline carbamoyl glucuronide exhibits a 30% higher clearance rate compared to its non-conjugated form .
- Stability: Deuterated analogs like varenicline-d4 glucuronide show extended plasma half-life (t₁/₂ = 15–20 hours) compared to non-deuterated versions (t₁/₂ = 10–12 hours) due to reduced metabolic degradation .
Activité Biologique
Varenicline carbamoyl beta-D-glucuronide-d4 is a metabolite of varenicline, a medication primarily used for smoking cessation. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and therapeutic efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with varenicline carbamoyl beta-D-glucuronide-d4.
Varenicline functions as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptors (nAChRs), which are crucial in mediating the rewarding effects of nicotine. By activating these receptors, varenicline mimics nicotine's effects but to a lesser extent, thereby reducing withdrawal symptoms and cravings associated with smoking cessation .
Key Findings:
- Receptor Affinity: Varenicline exhibits a high affinity for α4β2 nAChRs (K_i = 0.15 nM), significantly surpassing that of nicotine (K_i = 1.6 nM) and cytisine (K_i = 0.23 nM) .
- Efficacy: In preclinical studies, varenicline has been shown to effectively reduce nicotine self-administration and conditioned place preferences in rodents, indicating its potential to mitigate addiction behaviors .
Pharmacokinetics
The pharmacokinetic profile of varenicline indicates that it is primarily excreted unchanged in urine (over 90%), with minimal metabolism occurring via glucuronidation pathways, particularly involving UGT2B7 enzymes . The compound has a longer half-life compared to other smoking cessation aids, which contributes to its sustained therapeutic effects.
| Parameter | Value |
|---|---|
| Half-life | ~24 hours |
| Volume of distribution | 3-fold greater than cytisine |
| Peak plasma concentration | 3-4 hours post administration |
| Protein binding | <12% |
Clinical Efficacy
In randomized clinical trials, varenicline has demonstrated superior efficacy compared to placebo and bupropion SR for smoking cessation:
-
12-week Continuous Abstinence Rates:
- Varenicline: 44.0%
- Placebo: 17.7%
- Bupropion SR: 29.5%
- 52-week Continuous Abstinence Rates:
These results underscore varenicline's effectiveness in promoting long-term smoking abstinence and reducing withdrawal symptoms.
Case Studies
Several case studies have highlighted the clinical application and outcomes associated with varenicline treatment:
- Case Study A: A cohort of smokers treated with varenicline showed significant reductions in cravings and withdrawal symptoms compared to those receiving placebo.
- Case Study B: Long-term follow-up indicated that patients who maintained adherence to varenicline therapy had higher rates of sustained abstinence after one year compared to those who did not complete the treatment regimen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
